molecular formula C25H26ClNO5 B11156495 5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one

5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11156495
M. Wt: 455.9 g/mol
InChI Key: YZYPYHXGTUDIIV-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using chlorobenzene and an appropriate acylating agent.

    Final Assembly: The final step involves the coupling of the piperidine-chlorophenyl intermediate with the chromenone core, typically under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one: is unique due to its combination of a chromenone core, a piperidine ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H26ClNO5

Molecular Weight

455.9 g/mol

IUPAC Name

5-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethoxy]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C25H26ClNO5/c1-15-12-20(23-16(2)17(3)24(29)32-21(23)13-15)31-14-22(28)27-10-8-25(30,9-11-27)18-4-6-19(26)7-5-18/h4-7,12-13,30H,8-11,14H2,1-3H3

InChI Key

YZYPYHXGTUDIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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